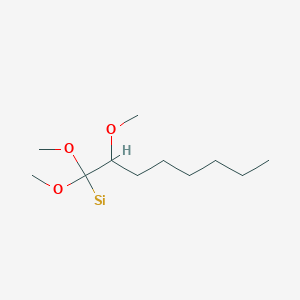
1,1,2-Trimethoxyoctylsilicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trimethoxyoctylsilicon is an organosilicon compound with the chemical formula C11H26O3Si. It is a clear, colorless liquid that is used in various industrial applications, particularly as a coupling agent and surface modifier. The compound is known for its ability to enhance the hydrophobicity and adhesion properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2-Trimethoxyoctylsilicon can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the octyltrichlorosilane is slowly added to methanol, and the mixture is heated to promote the formation of the trimethoxyoctylsilicon compound. The reaction can be represented as follows:
[ \text{C8H17SiCl3} + 3 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)3} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trimethoxyoctylsilicon undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol. The hydrolysis reaction can be catalyzed by acids or bases.
[ \text{C8H17Si(OCH3)3} + 3 \text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3 \text{CH3OH} ]
-
Condensation: : The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
[ 2 \text{C8H17Si(OH)3} \rightarrow \text{C8H17Si-O-SiC8H17} + 3 \text{H2O} ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, acids, bases, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include silanols, methanol, and polymeric siloxanes. These products are crucial for its applications in surface modification and coupling.
Aplicaciones Científicas De Investigación
1,1,2-Trimethoxyoctylsilicon has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is explored for its potential use in drug delivery systems and medical device coatings.
Industry: this compound is used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trimethoxyoctylsilicon involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion and hydrophobic properties of the materials to which the compound is applied.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3.
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3.
Uniqueness
1,1,2-Trimethoxyoctylsilicon is unique due to its long octyl chain, which imparts hydrophobic properties and enhances the compound’s ability to modify surfaces. This makes it particularly useful in applications where water repellency and strong adhesion are required.
Propiedades
Fórmula molecular |
C11H23O3Si |
|---|---|
Peso molecular |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-5-6-7-8-9-10(12-2)11(15,13-3)14-4/h10H,5-9H2,1-4H3 |
Clave InChI |
LBLBQOOCIZETES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(OC)(OC)[Si])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
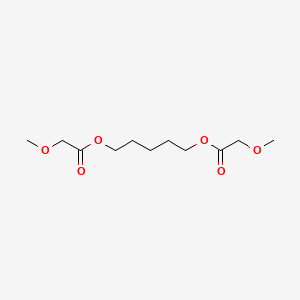
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
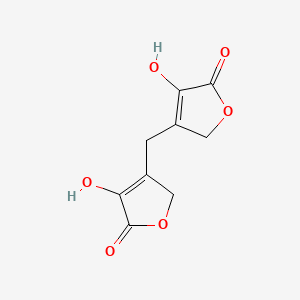
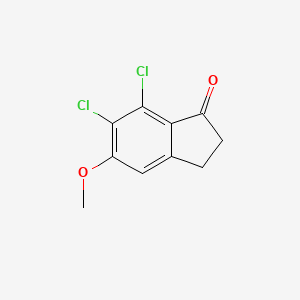
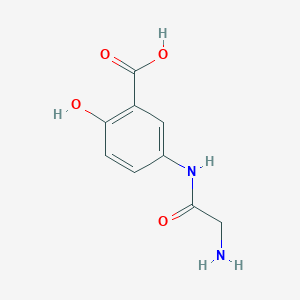
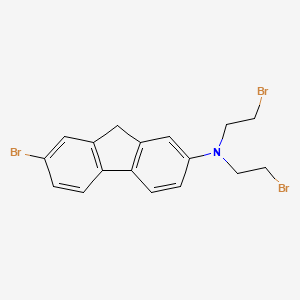
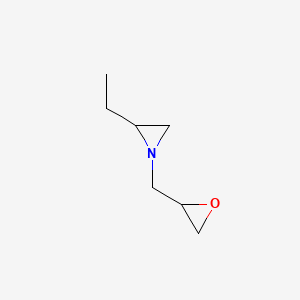
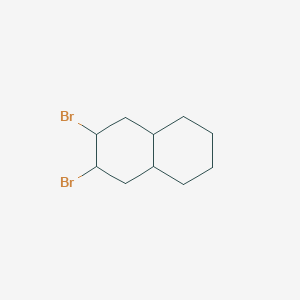
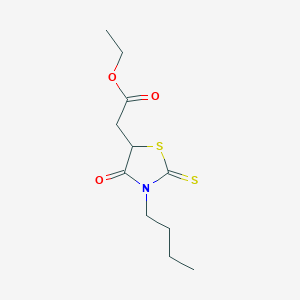
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
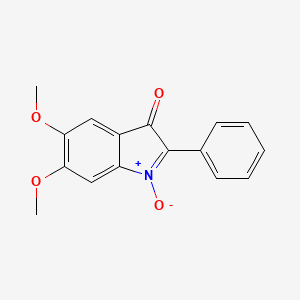
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
